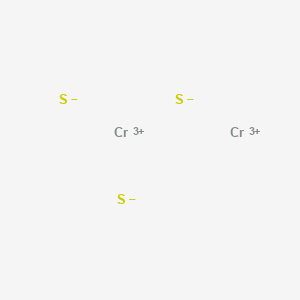

硫化铬 (Cr2S3)

描述

Synthesis Analysis

Cr2S3 has been synthesized through various methods, including high-pressure synthesis. For example, a novel approach involves reacting Cr3S4 with sulfur mixtures at high temperatures (800 °C) and pressures (13 GPa), leading to the formation of CrS3, a sulfur-rich chromium sulfide. This method highlights the ability to tailor the sulfur content in chromium sulfides, influencing their properties and potential applications (Fukuoka et al., 2020).

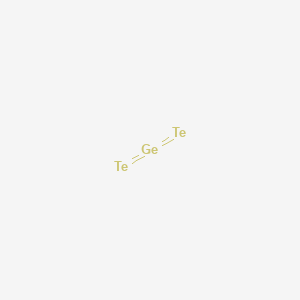

Molecular Structure Analysis

CrS3, a derivative of chromium sulfide, crystallizes in an orthorhombic unit cell. Its novel structure is composed of Cr2S10 edge-shared octahedral dimers, forming a three-dimensional structure with all sulfur atoms forming S22- disulfide ions. This structural arrangement is derived from the marcasite FeS2 structure, with vacancies in the metal sites indicating a flexible crystal structure that can accommodate different sulfur concentrations (Fukuoka et al., 2020).

Chemical Reactions and Properties

Chromium sulfides, including Cr2S3, are involved in various chemical reactions, particularly as catalysts in reduction and degradation processes. For example, chromium sulfides have been used to catalyze the reduction of hexavalent chromium (Cr(VI)) to less toxic forms, demonstrating their potential in environmental remediation applications. These reactions are influenced by the specific structural and electronic properties of chromium sulfides (Lan et al., 2005).

Physical Properties Analysis

The physical properties of chromium sulfides, such as hardness, toughness, and porosity, are crucial for their applications in materials science. Studies on chromium–chromium sulfide cermets have shown that these materials exhibit high hardness and toughness, making them suitable for tool applications. The self-propagating high-temperature synthesis method has been used to fabricate chromium–chromium sulfide cermets, highlighting the versatility of synthesis methods in tuning the physical properties of chromium sulfides (Nabavi et al., 2015).

Chemical Properties Analysis

The chemical properties of chromium sulfides, including their reactivity and stability, are essential for their use in catalysis and environmental applications. Chromium sulfides have demonstrated effectiveness in photocatalytic processes, such as the degradation of organic pollutants and the reduction of toxic chromium species in wastewater, underlining their potential in pollution control and environmental remediation (Yuan et al., 2016).

科学研究应用

超快光子器件设计:Cr2S3 已成功用作超快光纤激光应用的可饱和吸收体。由于其有前途的二维材料特性,它在设计光子器件方面显示出潜力 (Yang 等,2022)。

结构转变研究:使用化学气相沉积,在原位加热下研究了 Cr2S3 的结构转变,揭示了由高温下的原子重排和硫损失影响的相变机制 (Liu 等,2022)。

光催化、抗菌和抗氧化应用:Cr2S3 与氧化钴相结合并装饰在聚乙二醇-壳聚糖纳米复合材料上,在紫外光下表现出增强的光催化活性。它还表现出显着的抗菌和抗氧化特性 (Pan 等,2020)。

理化性质研究:对三硫化二铬 (Cr2S3) 的研究探索了其化学计量、缺陷结构和在不同温度和硫压下的性质,有助于了解其材料特性 (Strafford 和 Hampton,1973)。

自然环境中的铬转化:研究已经检验了生物和非生物过程在自然环境中还原六价铬的作用,提供了对铬化合物的环境影响和相互作用的见解 (Fendorf 等,2000)。

硫化动力学和氧化皮结构:对不同温度和硫压下铬的硫化行为的研究提供了有关其反应动力学和氧化皮形态的宝贵数据 (Narita 等,1987)。

电化学研究:对硫化铬二乙基二硫代氨基甲酸盐配合物和双层薄膜的研究提供了对其组成、光学、微观结构和电化学性质的见解 (Jaffri 等,2019)。

未来方向

Chromium sulfide has potential applications in non-volatile memories and sensors . It has been extended to the fields of photovoltaics for efficient renewable energy harvesting and synaptic devices for powerful neuromorphic computing . The development of a one-unit-cell of non-layered chromium sulfide introduces a new route for realizing magnetism in 2D limit and provides more application potential in 2D spintronics .

属性

IUPAC Name |

chromium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULDCSVZCUQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2S3 | |

| Record name | chromium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893164 | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Steel-gray solid; [MSDSonline] | |

| Record name | Chromium(III) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chromium(3+);trisulfide | |

CAS RN |

12018-22-3 | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)